1,3-Dibromo-2,5-difluorobenzene
Overview
Description
1,3-Dibromo-2,5-difluorobenzene is an organic compound . It is a colorless to pale yellow liquid . It is soluble in non-polar solvents and has low solubility in water . It is an organic bromide compound that is sensitive to light, heat, and air, and may decompose when heated or exposed to light .
Synthesis Analysis
1,3-Dibromo-5-fluorobenzene may be used in the preparation of ligand 5-fluoro-1,3-di(2-pyridyl)benzene, by a Stille reaction with 2-(tri-n-butylstannyl)pyridine . There are also other methods of synthesis mentioned in various papers .Molecular Structure Analysis
The molecular formula of 1,3-Dibromo-2,5-difluorobenzene is C6H2Br2F2 . Its molecular weight is 271.885 . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
1,3-Dibromo-5-fluorobenzene may be used in the preparation of ligand 5-fluoro-1,3-di(2-pyridyl)benzene, by a Stille reaction with 2-(tri-n-butylstannyl)pyridine . Other chemical reactions involving this compound are mentioned in various papers .Physical And Chemical Properties Analysis
1,3-Dibromo-2,5-difluorobenzene has a density of 2.1±0.1 g/cm3 . Its boiling point is 208.8±35.0 °C at 760 mmHg .Scientific Research Applications
1,3-Dibromo-2,5-difluorobenzene is a halogenated aromatic compound with a wide range of applications in scientific research and industrial processes . It is frequently used as a reagent in organic synthesis for a variety of compounds, such as pharmaceuticals, dyes, and other industrial products .
- Application Summary : This compound is used in the synthesis of conjugated polymers for scalable and efficient organic solar cells . The researchers designed a new synthetic approach towards PTQ10, a polymer used in OSCs, which significantly reduced the cost and accommodated different side chains to move towards green processing solvents .
- Methods of Application : The quinoxaline can be formed with high yield through a condensation reaction with glyoxylic acid, aided by heat .
- Results or Outcomes : High efficiency organic solar cells were demonstrated with a PTQ10:Y6 blend exhibiting 15% efficiency .
- Application Summary : This compound is used in the synthesis of potent, orally active Calcitonin gene-related peptide (CGRP) receptor antagonist (BMS-846372) .
- Methods of Application : The specific methods of application are not detailed in the source. However, it’s likely that this compound is used in a series of chemical reactions to produce the final pharmaceutical product .
- Results or Outcomes : The outcomes of this application are not detailed in the source. However, the final product, BMS-846372, is a potent, orally active CGRP receptor antagonist .
Safety And Hazards
properties
IUPAC Name |
1,3-dibromo-2,5-difluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2F2/c7-4-1-3(9)2-5(8)6(4)10/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTZSKHCRRPXONC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)F)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2F2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.88 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dibromo-2,5-difluorobenzene | |
CAS RN |
128259-68-7 | |
Record name | 1,3-Dibromo-2,5-difluorobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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